molecular formula C9H7IN2O2 B1430894 Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1234615-78-1

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No. B1430894
CAS RN: 1234615-78-1
M. Wt: 302.07 g/mol
InChI Key: ZXPUBRWZBQAPOA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyrrolopyridine family of heterocyclic compounds and has a unique chemical structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins that are involved in disease progression. This makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the development of drugs that target these pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is its unique chemical structure, which makes it an attractive target for research. It is also relatively easy to synthesize, allowing for large quantities to be produced for screening purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its efficacy in pre-clinical and clinical trials.

Scientific Research Applications

Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been identified as a potential lead compound for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPUBRWZBQAPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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